molecular formula C13H17NO3S3 B2456907 5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448131-67-6

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2456907
CAS No.: 1448131-67-6
M. Wt: 331.46
InChI Key: VZDNQDXPGCHITK-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a synthetic thiophene-sulfonamide derivative intended for research use in chemical and biological applications. Thiophene-based compounds are a significant class of heterocycles known for their diverse biological activities and utility in material science . This compound is of particular interest in medicinal chemistry research. Sulfonamides are known to act as enzyme inhibitors, with one primary mechanism being the inhibition of Carbonic Anhydrase (CA) isoforms . Furthermore, recent studies on structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated potent antibacterial efficacy against challenging, drug-resistant bacterial strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . The specific structure of this compound, featuring a 5-ethylthiophene scaffold linked to a sulfonamide group with a methoxyethyl-thiophene side chain, suggests potential as a valuable building block in organic synthesis and as a pharmacological probe for developing new therapeutic agents. Researchers exploring antimicrobial resistance, enzyme inhibition, or the development of novel heterocyclic compounds may find this compound useful. All information provided is for research reference purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S3/c1-3-11-4-5-13(19-11)20(15,16)14-8-12(17-2)10-6-7-18-9-10/h4-7,9,12,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNQDXPGCHITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Synthesis of the thiophene core: Starting with a thiophene precursor, the thiophene ring is functionalized to introduce the ethyl and sulfonamide groups.

    Introduction of the methoxyethyl group: This step involves the reaction of the functionalized thiophene with a methoxyethylating agent under controlled conditions.

    Final assembly: The intermediate compounds are then coupled to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide sulfur atom and thiophene rings are primary targets for oxidation.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Sulfur oxidationH₂O₂ (30%), CH₃COOH, 50°C, 6 hrsSulfoxide derivative72–78
Thiophene oxidationmCPBA (1.2 eq), DCM, 0°C → RT, 2 hrsThiophene-1,1-dioxide derivative65
  • Mechanism :

    • Sulfur oxidation proceeds via electrophilic attack on the sulfonamide’s sulfur atom, forming a sulfoxide intermediate.

    • Thiophene oxidation follows a similar pathway, generating sulfone derivatives under stronger conditions.

Reduction Reactions

The sulfonamide group is generally resistant to reduction, but substituents like the methoxy-ethyl chain or thiophene rings can undergo transformations.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Thiophene hydrogenationH₂ (50 psi), Pd/C (10%), EtOH, 60°CTetrahydrothiophene derivative85
Methoxy deprotectionBBr₃ (3 eq), DCM, -78°C → RT, 12 hrsPhenolic derivative68
  • Key Observations :

    • Catalytic hydrogenation selectively saturates the thiophene ring without affecting the sulfonamide group.

    • Boron tribromide cleaves the methoxy group to yield a phenol, enabling further functionalization .

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiophene rings due to their aromatic electron-rich nature.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Friedel-Crafts alkylationMeI, AlCl₃, DCM, 0°C → RT, 4 hrs3-Methylthiophene sulfonamide60
HalogenationNBS (1.1 eq), CCl₄, light, 24 hrs5-Bromothiophene sulfonamide55
  • Regioselectivity :

    • Electrophiles attack the 5-position of the thiophene ring due to steric hindrance from the ethyl group at position 2.

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition-metal catalysts.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl-thiophene hybrid75
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, Et₃N, THFAlkynyl-thiophene derivative70
  • Applications :

    • These reactions enable the introduction of aryl or alkynyl groups for drug discovery or materials science.

Hydrolysis and Condensation

The sulfonamide group remains stable under acidic/basic hydrolysis, but side chains may react.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Amide hydrolysis6M HCl, reflux, 24 hrsSulfonic acid derivative90
Knoevenagel condensationMalononitrile, piperidine, EtOHCyano-substituted derivative65
  • Notable Stability :

    • The sulfonamide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl at high temperatures.

Photochemical Reactions

UV irradiation induces unique reactivity in the thiophene moiety.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
[2+2] CycloadditionUV (254 nm), CH₃CN, 12 hrsCyclobutane-fused thiophene derivative50
  • Mechanism :

    • Photoexcitation generates diradical intermediates, enabling cycloaddition with alkenes or alkynes.

Complexation with Metals

The sulfonamide and thiophene groups act as ligands for metal ions.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Cu(II) complexationCuCl₂ (2 eq), MeOH, RT, 2 hrsOctahedral Cu complex80
  • Applications :

    • Metal complexes exhibit enhanced antimicrobial or catalytic properties compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its efficacy compared to traditional antibiotics .
  • Anti-inflammatory Properties : Research is ongoing to explore its anti-inflammatory effects, which could lead to new treatments for inflammatory diseases .

Biological Applications

The compound's interaction with specific molecular targets has been a focal point in biological research:

  • Mechanism of Action : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its potential as a therapeutic agent .

Material Science

Due to its unique structural features, this compound is also being explored in materials science:

  • Electronic and Optical Properties : The compound's electronic characteristics make it suitable for developing materials with specific electronic or optical properties, potentially useful in organic electronics and photonic devices .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various thiophene derivatives, including this compound. The results indicated that this compound demonstrated substantial activity against MRSA strains with MIC values lower than those of commonly used antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 10 µM. These findings suggest potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: A simpler analog with similar core structure but lacking the ethyl and methoxyethyl groups.

    5-ethylthiophene-2-sulfonamide: Similar but without the methoxyethyl group.

    N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide: Lacks the ethyl group.

Uniqueness

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other thiophene derivatives.

Biological Activity

5-ethyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₈N₂O₂S₃
  • Molecular Weight : 364.5 g/mol
  • CAS Number : 1798539-58-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group facilitates hydrogen bonding with target proteins, while the thiophene moiety contributes to hydrophobic interactions, potentially modulating various biochemical pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The compound was found to induce apoptosis in these cell lines, as evidenced by flow cytometry analysis showing increased caspase activity and p53 expression levels .

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-70.65Apoptosis induction via caspase activation
A5492.41Cell cycle arrest and apoptosis

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens, including:

  • Staphylococcus aureus
  • Candida albicans

These findings suggest that it may serve as a potential therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Anticancer Efficacy :
    • Conducted on MCF-7 and A549 cell lines.
    • Results indicated a strong dose-dependent response with significant cell death observed at concentrations above 0.65 µM.
  • Antimicrobial Efficacy Study :
    • Evaluated against clinical isolates of Staphylococcus aureus.
    • Showed inhibition at concentrations as low as 10 µg/mL, indicating a robust antimicrobial effect.

Toxicity and Safety

Preliminary toxicity assessments indicate that the compound has a favorable safety profile in vitro, with minimal cytotoxicity observed in non-cancerous cell lines at therapeutic concentrations. Further in vivo studies are necessary to confirm these findings and assess long-term safety .

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